molecular formula C12H13ClN2 B13327041 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13327041
M. Wt: 220.70 g/mol
InChI Key: ZKWZROFNPIWWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a substituted aniline derivative characterized by a chloro group at the para position of the benzene ring and a (1-methyl-1H-pyrrol-2-yl)methyl group attached to the nitrogen atom. The pyrrole moiety introduces an electron-rich heteroaromatic system, while the methyl group at the pyrrole nitrogen modulates steric and electronic effects. This compound belongs to a broader class of N-alkyl/aryl anilines, which are studied for diverse applications, including medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

4-chloro-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3

InChI Key

ZKWZROFNPIWWPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 1-methyl-1H-pyrrole-2-carbaldehyde.

    Condensation Reaction: The 4-chloroaniline is reacted with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to modify the pyrrole ring or the aniline moiety.

    Substitution: The chloro group in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas, and palladium on carbon.

    Substitution: Sodium methoxide, potassium thiolate, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxide derivatives of the original compound.

    Reduction: Reduced forms of the pyrrole ring or aniline moiety.

    Substitution: Substituted aniline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The substituent on the aniline nitrogen significantly influences electronic properties. Key comparisons include:

Table 1: Substituent Effects on Electronic and Structural Properties

Compound Name Substituent Structure Heteroatom Presence Electronic Influence
4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline (1-Methylpyrrol-2-yl)methyl N in pyrrole (electron-rich) Moderate electron-donating (pyrrole conjugation)
4-Chloro-N-(2-pyridyl)aniline () 2-Pyridyl N in pyridine (electron-deficient) Strong electron-withdrawing (aromatic ring depletion)
4-Chloro-N-(4-fluorobenzyl)aniline () 4-Fluorobenzyl F (σ-electron-withdrawing) Moderate electron-withdrawing (inductive effect of F)
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline () 1-(Pyridin-2-yl)ethyl N in pyridine Electron-withdrawing (pyridine), mitigated by ethyl spacer
4-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline () (1-Methylpyrazol-4-yl)methyl N in pyrazole Pyrazole (weaker electron donation than pyrrole)

Key Observations :

  • The pyrrole substituent in the target compound enhances electron density at the aniline nitrogen compared to pyridyl or fluorobenzyl groups.
  • Steric bulk varies: the pyrrole-methyl group is less bulky than aliphatic chains (e.g., 2,5-dimethylhexan-2-yl in ) but more voluminous than planar aromatic substituents like pyridyl .

Physical Properties and Solubility

Physical states and melting points correlate with substituent polarity and molecular symmetry:

Table 2: Physical Properties of Analogues

Compound Name Physical State Melting Point (°C) Reference
This compound Not reported N/A N/A
Compound 7 () Pale yellow microcrystals 140–141
4-Chloro-N-(2-pyridyl)aniline () Crystalline solid Not specified
4-Chloro-N-(4-fluorobenzyl)aniline () Not specified N/A
4-Chloro-N-(2,5-dimethylhexan-2-yl)aniline () Colorless oil N/A

Key Observations :

  • Sulfonyl-pyrrole derivatives (e.g., Compound 7) exhibit higher melting points due to hydrogen-bonding capacity and polarity .
  • Aliphatic substituents (e.g., 2,5-dimethylhexan-2-yl) result in oils, indicating reduced crystallinity .
  • The target compound’s pyrrole-methyl group may yield intermediate melting points, though experimental data are lacking.

Biological Activity

4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound with a unique chemical structure that combines a chloro-substituted aniline moiety with a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN\text{C}_11\text{H}_{12}\text{Cl}\text{N}, with a molecular weight of approximately 218.68 g/mol. The synthesis of this compound typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole, requiring specific catalysts and controlled conditions to optimize yield and purity .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action may involve interactions with various biological targets, such as enzymes and receptors, modulating their activity and influencing biological pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound has potent antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The compound demonstrated notable cytotoxic effects, with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25
P81517.82

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, leading to reduced cell viability.
  • Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study investigated the effects of this compound on MCF7 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest at the S phase.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further validating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.